

An In-Depth Technical Guide to the Amino-SS-PEG12-acid Cleavable Linker

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Compound of Interest		
Compound Name:	Amino-SS-PEG12-acid	
Cat. No.:	B8104135	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the **Amino-SS-PEG12-acid** cleavable linker, a critical tool in the development of advanced bioconjugates and drug delivery systems. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and offer visual representations of its function and application.

Core Concept: Reductive Cleavage in the Intracellular Environment

The **Amino-SS-PEG12-acid** linker is a bifunctional molecule featuring a terminal amine group, a terminal carboxylic acid group, a 12-unit polyethylene glycol (PEG) spacer, and a central disulfide bond. This disulfide bond is the key to its functionality as a cleavable linker, designed to be stable in the extracellular environment and circulation but susceptible to cleavage within the reducing environment of the cell.[1][2]

The primary mechanism of cleavage is the reduction of the disulfide bond by intracellular glutathione (GSH).[1][2] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the bloodstream (~2-20 μ M).[3] This steep concentration gradient ensures that the linker remains largely intact in circulation, minimizing premature release of conjugated payloads, and is efficiently cleaved upon internalization into the target cell. Other intracellular reducing agents, such as thioredoxin, can also contribute to this process.



The PEG12 spacer enhances the linker's utility by increasing the hydrophilicity and solubility of the resulting conjugate, which can be particularly advantageous when working with hydrophobic payloads. PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics, often leading to a longer circulation half-life.

Quantitative Data: Stability and Cleavage Kinetics

The stability of the disulfide bond is a critical parameter in linker design. While specific kinetic data for the **Amino-SS-PEG12-acid** linker is not readily available in public literature, we can infer its properties from studies on similar disulfide-containing linkers used in antibody-drug conjugates (ADCs). The stability is influenced by factors such as steric hindrance around the disulfide bond. Linkers with greater steric hindrance tend to exhibit increased stability in plasma.

Condition	Parameter	Typical Value for Disulfide Linkers	Reference
Human Plasma	Half-life (t½)	Several days (can be engineered with steric hindrance)	
Intracellular Mimicking (e.g., 10 mM Glutathione)	Cleavage	Rapid cleavage, often within minutes to hours	

Note: The values presented are illustrative and can vary depending on the specific molecular context of the conjugate and the experimental conditions.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the **Amino-SS-PEG12-acid** linker.

Conjugation of Amino-SS-PEG12-acid to a Protein and a Small Molecule



This protocol describes a two-step process to conjugate a protein (e.g., an antibody) to a small molecule drug using the **Amino-SS-PEG12-acid** linker.

Step 1: Reaction of the Linker with the Small Molecule

- Activation of the Small Molecule's Carboxylic Acid:
 - Dissolve the small molecule containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO).
 - Add 1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.5 equivalents of an NHS ester (e.g., Sulfo-NHS).
 - Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated drug.
- Conjugation to the Linker's Amine Group:
 - Dissolve the Amino-SS-PEG12-acid linker (1 equivalent) in the same anhydrous solvent.
 - Add the solution of the activated small molecule to the linker solution.
 - Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.
 - Monitor the reaction progress by LC-MS.
 - Purify the drug-linker conjugate using an appropriate method, such as reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to the Protein

- Activation of the Linker's Carboxylic Acid:
 - Dissolve the purified drug-linker conjugate in an anhydrous organic solvent.
 - Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.



- Conjugation to the Protein's Amine Groups:
 - Prepare the protein (e.g., antibody) in a suitable buffer, such as PBS at pH 7.4.
 - Add the activated drug-linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
 - Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Purification of the Final Conjugate:
 - Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography or dialysis.

In Vitro Disulfide Cleavage Assay

This assay evaluates the cleavage of the disulfide bond in the presence of a reducing agent like glutathione.

- · Preparation of the Conjugate:
 - Prepare a stock solution of the bioconjugate containing the Amino-SS-PEG12-acid linker in a suitable buffer (e.g., PBS, pH 7.4).
- Cleavage Reaction:
 - Prepare a solution of 10 mM glutathione (GSH) in PBS, pH 7.2.
 - In a microcentrifuge tube, mix the bioconjugate with the GSH solution.
 - Incubate the reaction mixture at 37°C.
- Time-Course Analysis:
 - At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
 - Quench the reaction immediately by adding a thiol-reactive agent like N-ethylmaleimide (NEM).

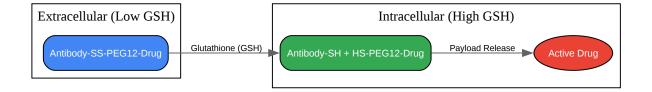


- Analysis:
 - Analyze the samples from each time point by a suitable method such as HPLC, LC-MS, or SDS-PAGE to quantify the amount of released payload and remaining intact conjugate.
 This data can be used to determine the cleavage kinetics.

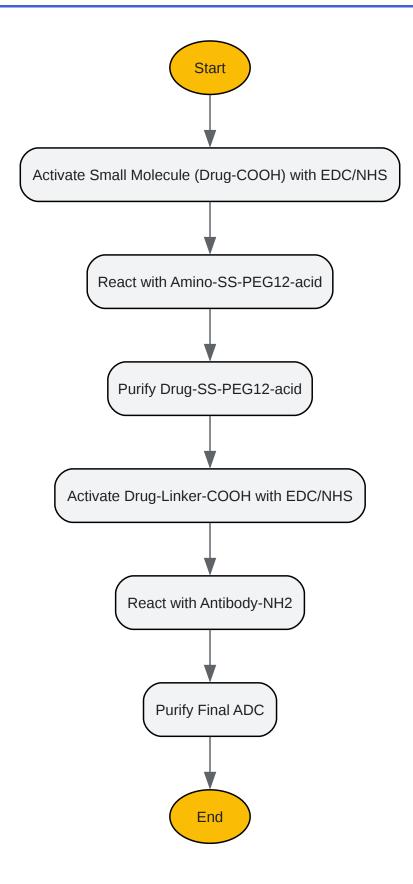
Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

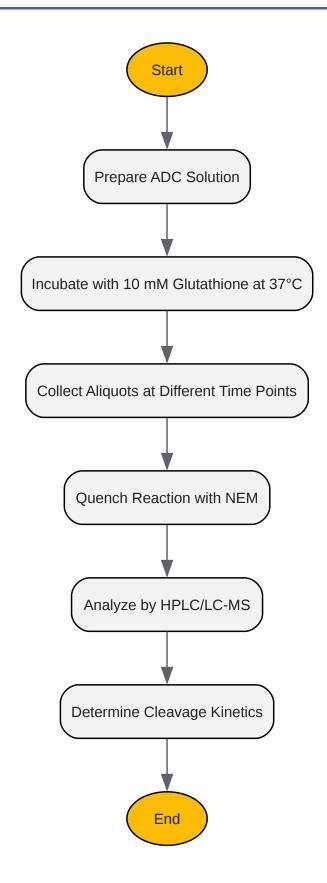












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